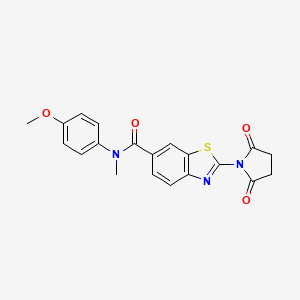
methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate, also known as TFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a fluorinated derivative of methyl phenylpropanoate and is known for its unique properties that make it suitable for use in several research applications.
Mecanismo De Acción
The mechanism of action of methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate is not fully understood, but it is believed to act as an inhibitor of certain enzymes by binding to their active sites. methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of neurotransmitter levels in the brain, and the induction of apoptosis in cancer cells. methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate is its unique chemical structure, which makes it suitable for use in various research applications. methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate has some limitations, including its potential toxicity and the lack of information regarding its long-term effects.
Direcciones Futuras
There are several future directions for research involving methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate, including the development of new drugs that incorporate methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate as a building block, the study of its potential applications in materials science, and the investigation of its environmental impact. Additionally, further research is needed to fully understand the mechanism of action of methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate and its potential applications in various scientific fields.
Métodos De Síntesis
Methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate can be synthesized using various methods, including the reaction of 2,3,5,6-tetrafluorophenol with methyl 2-bromo-2-methylpropanoate. The reaction is typically carried out in the presence of a palladium catalyst, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
Methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate has shown promising results as an inhibitor of certain enzymes that are involved in the development of cancer and other diseases. methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate has also been studied for its potential use as a building block in the synthesis of new drugs.
Propiedades
IUPAC Name |
methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c1-4(10(15)16-2)17-9-7(13)5(11)3-6(12)8(9)14/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSURVADZPMQOEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C(=CC(=C1F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-{2-[2-(2-methylphenyl)-1,3-thiazol-5-yl]-1H-imidazol-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6081058.png)
![ethyl [4-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-morpholinyl]acetate](/img/structure/B6081059.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6081062.png)

![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6081071.png)
hydrazone](/img/structure/B6081076.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6081085.png)
![N-(3,4-dimethylphenyl)-1-[(1-oxido-2,1,3-benzoxadiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6081089.png)

![ethyl 4-({[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B6081104.png)
![2-(3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6081109.png)
![2-[(4-ethylphenyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6081120.png)
![3-[5-(4-ethylphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6081128.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6081141.png)